(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid
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Description
(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optimization
- A study by Ukrainets et al. (2015) explored the modification of the pyridine moiety in related compounds, specifically the methylation of the pyridine ring in pyrido[1,2-a]pyrimidine derivatives. This modification was investigated for optimizing the biological properties of these compounds, including those related to analgesic properties in a standard experimental model "Methylation of position 8 in the pyridine moiety".
Stereochemistry and Cyclization
- Noguchi et al. (2003) conducted a study on the stereoselective generation of conjugated azomethine ylides and their cyclization, which is essential for the formation of the pyrroline-ring. This study provides insights into the structural formation related to compounds like (E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid "Stereoselective pyrroline-ring formation".
Antiallergic Activity Enhancement
- Hermecz et al. (1983) discovered that introducing an (arylamino)methylene moiety into the pyridopyrimidine ring significantly enhanced the antiallergic activity of related compounds. This study highlights the potential of structural modifications in enhancing biological activities "Nitrogen bridgehead compounds".
Plant Growth Stimulation
- Pivazyan et al. (2019) investigated derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, which revealed a pronounced plant growth-stimulating effect. This research suggests possible agricultural applications of compounds within this chemical class "Synthesis and Biological Activity of New Derivatives".
Heterocyclic Synthesis
- Fikry et al. (2015) detailed the synthesis of various heterocyclic compounds, including those related to the pyrido[1,2-a]pyrimidin-4-one class. These findings are relevant for understanding the chemical pathways and potential applications of similar compounds "Synthesis and Reactions of Benzimidazole Derivatives".
Properties
IUPAC Name |
4-[(2E)-2-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]hydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14-5-4-12-26-18(14)23-19(25-10-2-3-11-25)17(20(26)27)13-22-24-16-8-6-15(7-9-16)21(28)29/h4-9,12-13,24H,2-3,10-11H2,1H3,(H,28,29)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIZTPWZJCNLFJ-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NNC3=CC=C(C=C3)C(=O)O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC3=CC=C(C=C3)C(=O)O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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